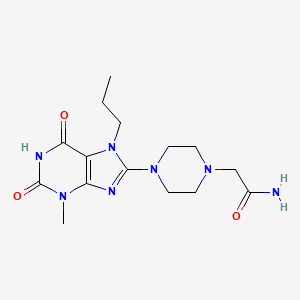![molecular formula C17H15NO3S B2695034 2-[(4-Methylphenyl)methyl]-1,1-dioxo-5-phenyl-1,2-thiazol-3-one CAS No. 2375273-42-8](/img/structure/B2695034.png)
2-[(4-Methylphenyl)methyl]-1,1-dioxo-5-phenyl-1,2-thiazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylphenyl)methyl]-1,1-dioxo-5-phenyl-1,2-thiazol-3-one is a useful research compound. Its molecular formula is C17H15NO3S and its molecular weight is 313.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Perspective and Pharmacological Activities
2,4-Thiazolidinedione derivatives, including compounds structurally related to 2-[(4-Methylphenyl)methyl]-1,1-dioxo-5-phenyl-1,2-thiazol-3-one, have been extensively studied for their antimicrobial, antitumor, and antidiabetic properties. These compounds showcase a wide range of biological activities due to their novel modes of action, cost-effectiveness, and ease of synthesis. Modifications at the N-3 and the active methylene at C-5 positions of the 2,4-thiazolidinedione nucleus have led to the development of various lead molecules for treating clinical disorders. The importance of different substitutions and their mechanisms of action are crucial for the development of novel drug molecules targeting life-threatening ailments (Singh et al., 2022).
Environmental and Toxicological Studies
Research on compounds like 2,4,6-Tribromophenol, which may share some structural similarities with the subject compound, focuses on environmental concentrations, toxicokinetics, and toxicodynamics. Despite its ubiquitous presence due to various sources, including degradation of brominated flame retardants, there is a significant gap in understanding its toxicokinetics and dynamics. Studies emphasize the need for further investigation into the environmental impact, degradation products, and potential human exposure routes (Koch & Sures, 2018).
Synthesis and Chemical Transformations
The synthesis and transformations of heterocyclic compounds, including thiazolidinediones, have been a focus of research due to their significant biological activities. Detailed studies on synthetic methodologies and structure-activity relationships (SAR) provide a foundation for the development of new therapeutic agents. The exploration of thiazolidinediones as a scaffold in medicinal chemistry underlines the importance of these compounds in designing potent drug candidates with varied therapeutic actions (Sethi et al., 2020).
Optoelectronic Applications
Functionalized quinazolines and pyrimidines, which may be structurally related or synthesized using similar intermediate compounds, have shown promising applications in optoelectronic materials. The incorporation of these heterocycles into π-extended conjugated systems has been valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The exploration of these compounds highlights the intersection of organic chemistry and material science, underscoring the versatility of heterocyclic compounds in developing advanced optoelectronic materials (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)methyl]-1,1-dioxo-5-phenyl-1,2-thiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-13-7-9-14(10-8-13)12-18-17(19)11-16(22(18,20)21)15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGFUDCYMRFPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=C(S2(=O)=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2694954.png)
![4-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2694955.png)
![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2694957.png)
![Methyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2694958.png)
![1-[4-(2-Methylpyrazol-3-yl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2694960.png)
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2694962.png)
![N-(2,4-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2694963.png)

![N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2694965.png)
![5-methyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2694966.png)
![8-(2-(dimethylamino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2694967.png)


![2-amino-3-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2694974.png)
